

# Spectroscopic Profile of Acorone: A Technical Guide for Researchers

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## Compound of Interest

Compound Name:	Acorone
Cat. No.:	B159258

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This technical guide provides a comprehensive overview of the spectroscopic data for **acorone**, a sesquiterpenoid found in various plant species. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Introduction to Acorone

**Acorone** ( $C_{15}H_{24}O_2$ ) is a bicyclic sesquiterpene with a molecular weight of 236.35 g/mol .[\[1\]](#)[\[2\]](#) [\[3\]](#) Its unique spirocyclic structure and presence of two ketone functionalities make it a molecule of interest for synthetic and medicinal chemists. Understanding its spectroscopic properties is fundamental for its identification, characterization, and potential applications.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **acorone**, compiled from typical values for sesquiterpenoids and related ketones.

## $^1H$ NMR Spectroscopic Data

Table 1:  $^1H$  NMR Chemical Shift Assignments for **Acorone** (Typical Values)

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	2.0 - 2.2	m	-
H-2	2.3 - 2.5	m	-
H-4	1.8 - 2.0	m	-
H-5	1.5 - 1.7	m	-
H-6 $\alpha$	1.9 - 2.1	dd	~13, 5
H-6 $\beta$	2.2 - 2.4	dd	~13, 9
H-7	2.5 - 2.7	m	-
H-8	1.6 - 1.8	m	-
H-10	1.4 - 1.6	m	-
H-11	2.1 - 2.3	sept	~7
CH <sub>3</sub> -12	0.9 - 1.0	d	~7
CH <sub>3</sub> -13	0.9 - 1.0	d	~7
CH <sub>3</sub> -14	1.0 - 1.1	s	-
CH <sub>3</sub> -15	1.1 - 1.2	d	~7

Note: Data is based on typical values for similar sesquiterpenoid structures and may vary depending on the solvent and experimental conditions.

## <sup>13</sup>C NMR Spectroscopic Data

Table 2: <sup>13</sup>C NMR Chemical Shift Assignments for **Acorone** (Typical Values)

Carbon	Chemical Shift ( $\delta$ , ppm)
C-1	45 - 55
C-2	30 - 40
C-3 (C=O)	205 - 215
C-4	40 - 50
C-5	50 - 60 (Spiro)
C-6	35 - 45
C-7	45 - 55
C-8	25 - 35
C-9 (C=O)	205 - 215
C-10	30 - 40
C-11	25 - 35
C-12	15 - 25
C-13	15 - 25
C-14	20 - 30
C-15	10 - 20

Note: Data is based on typical values for similar sesquiterpenoid structures and may vary depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopic Data

Table 3: IR Absorption Bands for **Acorone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960-2850	Strong	C-H stretching (alkane)
~1710	Strong	C=O stretching (ketone)
~1460	Medium	C-H bending (methylene)
~1375	Medium	C-H bending (methyl)

## Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for **Acorone**

m/z	Relative Intensity (%)	Possible Fragment
236	Moderate	[M] <sup>+</sup> (Molecular Ion)
221	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
193	Low	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
178	Low	[M - C <sub>4</sub> H <sub>10</sub> ] <sup>+</sup>
150	High	[C <sub>10</sub> H <sub>14</sub> O] <sup>+</sup> (Result of retro-Diels-Alder or other fragmentation)
123	High	Further fragmentation
43	Very High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Isopropyl group)

## Experimental Protocols

### NMR Spectroscopy

Methodology: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher. Samples are dissolved in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) used as an internal standard. For <sup>1</sup>H NMR, data is acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is used with a spectral width of around 220 ppm.

## Infrared (IR) Spectroscopy

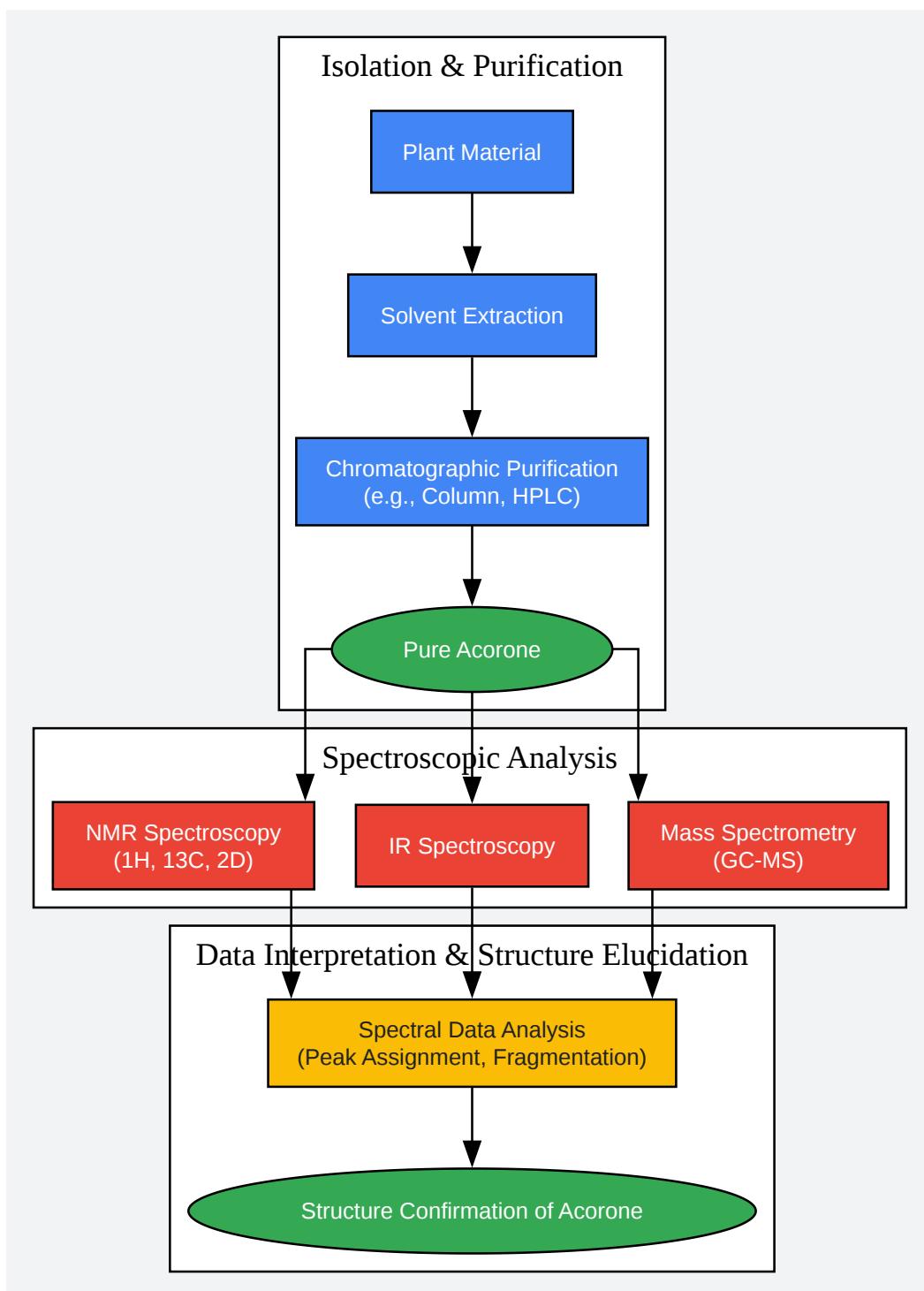
Methodology: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the purified **acorone** sample is dissolved in a volatile solvent like chloroform and a drop of the solution is cast as a thin film on a potassium bromide (KBr) salt plate. The solvent is allowed to evaporate completely before acquiring the spectrum. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Spectra are typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

Methodology: Mass spectra are generally acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC is equipped with a capillary column (e.g., HP-5MS). A dilute solution of **acorone** in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected. The GC oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure proper separation. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of  $\text{m/z}$  40-400.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **acorone**.



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Caption: Workflow for the isolation and spectroscopic characterization of **acorone**.

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## References

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